![molecular formula C13H10F3N3O3 B2553775 (4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 478249-14-8](/img/structure/B2553775.png)
(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized for potential applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that typically start from commercially available substrates. For example, the synthesis of a benzofuran derivative, which is a key intermediate for the antiarrhythmic drug dronedarone hydrochloride, starts from 4-nitrophenol and involves several steps including a Friedel–Crafts acylation . This suggests that the synthesis of (4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone might also involve a multi-step process starting from a nitrophenol derivative, possibly involving steps such as nitration, reduction, and cyclization.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a heterocyclic ring, such as the tetrahydropyrazine ring found in the benzylsulfonyl-tetrahydroquinoxalinyl methanone compound . This ring adopts a distorted half-chair conformation, which could be indicative of the conformational possibilities for the diazepine ring in the compound of interest. Additionally, substituents on the aromatic rings, such as the nitro group, can influence the overall molecular conformation through intra- and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving compounds with nitrophenyl groups and heterocyclic rings can be complex. The nitro group is an electron-withdrawing group that can participate in various chemical reactions, such as reductions or participation in nucleophilic aromatic substitution reactions. The presence of a trifluoromethyl group could add to the electron-withdrawing nature of the compound, potentially affecting its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of hydrogen bond donors and acceptors, as seen in the hemisolvate structure of the benzylsulfonyl-tetrahydroquinoxalinyl methanone, can lead to the formation of dimers or higher-order structures in the solid state . The nitro and trifluoromethyl groups are likely to affect the compound's solubility, melting point, and stability, although specific data for (4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is not provided in the papers.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound is used in the synthesis of various chemical structures, like pyrrolo[1,2-b]cinnolin-10-one ring system, which is achieved through the reduction of related compounds with zinc and ammonium chloride (Kimbaris & Varvounis, 2000).
- It plays a role in the microwave-assisted synthesis of novel pyrazoline derivatives, which are significant for their higher yields and environmentally friendly properties (Ravula et al., 2016).
Chemical Characterization and Properties
- The compound is involved in the preparation of benzofuran-based analogues of chalcone and 1,4-benzodiazepine, where its structural properties are analyzed through FTIR, NMR, and MS (Shankar et al., 2016).
- In another study, the reactions of similar compounds are explored to form various products, demonstrating the versatility of such structures in chemical reactions (Sosnovskikh & Usachev, 2001).
Application in Molecular Docking and Biological Studies
- The compound is used in the synthesis of diazepines derivatives, with its molecular structures being characterized and analyzed using X-ray diffraction analysis, confirming its tautomeric forms in both solution and solid state (Ahumada et al., 2016).
- It's used in the preparation of diazirine derivatives for photoaffinity labeling, providing a spectrophotometric approach that avoids the need for conventional radioactive techniques (Hatanaka et al., 1989).
Structural Characterization in Drug Synthesis
- The compound is identified as a side product in benzothiazinone synthesis, which is related to new anti-tuberculosis drug candidates, emphasizing its relevance in pharmaceutical research (Eckhardt et al., 2020).
Propriétés
IUPAC Name |
(4-nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c14-13(15,16)11-5-7-18(8-6-17-11)12(20)9-1-3-10(4-2-9)19(21)22/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKUXLHMMPVGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

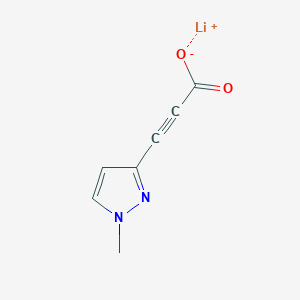
![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)
![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)

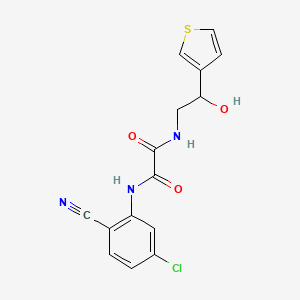
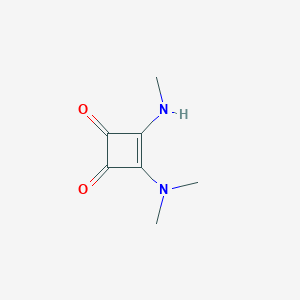
![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)
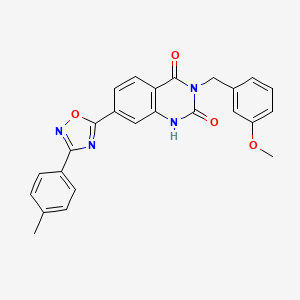

![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)
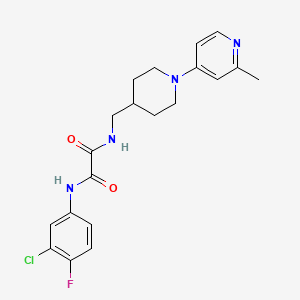
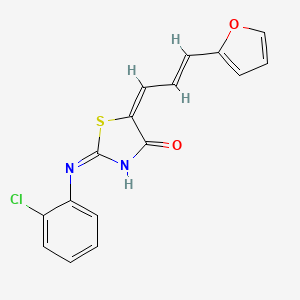
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)